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Compound of Interest

Compound Name: 5-Vanillylidene barbituric acid

Cat. No.: B3052328 Get Quote

Abstract: This document provides an in-depth technical guide on the spectroscopic

characterization of 5-Vanillylidene barbituric acid, a derivative of significant interest due to

the broad pharmacological properties of the barbiturate family.[1][2] It is intended for

researchers, scientists, and professionals in drug development. This guide covers the essential

spectroscopic techniques—UV-Vis, FT-IR, NMR, and Mass Spectrometry—offering detailed

experimental protocols, tabulated data for clear interpretation, and visualizations of key

processes and relationships to facilitate a comprehensive understanding of the molecule's

structural elucidation.

Chemical Structure and Properties
5-Vanillylidene barbituric acid is synthesized through the Knoevenagel condensation of

vanillin and barbituric acid. Its fundamental properties are summarized below.

Chemical Formula: C₁₂H₁₀N₂O₅[3][4]

Molecular Weight: 262.2182 g/mol [3][4]

IUPAC Name: 5-(4-hydroxy-3-methoxybenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione

CAS Registry Number: 40367-32-6[3][4]

Caption: Molecular structure of 5-Vanillylidene barbituric acid.
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Synthesis and Experimental Protocols
The synthesis of 5-arylidine barbituric acid derivatives is commonly achieved through

established methods like the Knoevenagel condensation.[5] Green chemistry approaches, such

as solvent-free grinding, have proven effective and environmentally friendly.[6]

General Synthesis Protocol: Knoevenagel Condensation
This protocol describes a solvent-free synthesis using sodium acetate as a catalyst.

Materials:

Vanillin (aromatic aldehyde, 10 mmol)

Barbituric acid (10 mmol)

Sodium acetate (catalyst, 10 mmol)

Distilled water

Ethyl acetate and hexane (for TLC)

Procedure:

A mixture of vanillin, barbituric acid, and sodium acetate is placed in a mortar.

The mixture is ground at room temperature with a pestle.

The reaction progress is monitored by Thin-Layer Chromatography (TLC) using a hexane

and ethyl acetate solvent system.

Upon completion, the resulting solid product is washed with distilled water.

The product is filtered and recrystallized from a suitable solvent, such as ethanol, to yield the

pure 5-Vanillylidene barbituric acid.
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Caption: Workflow for the solvent-free synthesis of the title compound.

Spectroscopic Characterization
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A multi-spectroscopic approach is essential for the unambiguous structural confirmation of the

synthesized compound. The following sections detail the protocols and expected data from

each key analytical technique.

UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule,

particularly the conjugated system formed between the barbiturate and vanillylidene rings.

Experimental Protocol:

Instrument: A dual-beam UV-Vis spectrophotometer.

Solvent: Spectroscopic grade Dimethyl sulfoxide (DMSO) or Ethanol.

Procedure: A dilute solution of the compound is prepared in the chosen solvent. The

spectrum is recorded, typically from 200 to 600 nm, using a quartz cuvette with a 1 cm path

length. The solvent is used as a blank for baseline correction.

Solvent λmax (nm) Transition Type Reference

DMSO 211, 250, 312 π→π* and n→π [2]

Ethanol 245, 298 π→π and n→π* [7]

Note: Data is for similar 5-arylidine barbituric acid derivatives and is representative.

Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule by

measuring the absorption of infrared radiation.

Experimental Protocol:

Instrument: FT-IR spectrometer.

Sample Preparation: The solid sample is mixed with dry potassium bromide (KBr) powder

and pressed into a thin pellet. Alternatively, a mull can be prepared using Nujol.[3]
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Procedure: A background spectrum of the KBr pellet or mull agent is recorded. The sample

spectrum is then recorded, typically in the range of 4000-400 cm⁻¹.

Wavenumber (cm⁻¹) Vibration Type Functional Group Reference

3479 O-H stretch (Phenolic) Ar-OH [7]

3238 - 3064 N-H stretch Amide (N-H) [2][8]

~2918
C-H stretch

(Aromatic/Vinylic)
Ar-H, =C-H [2]

1750 - 1682 C=O stretch Amide Carbonyls [7][8]

1640 - 1599 C=C stretch Alkene/Aromatic [7][8]

~1262
C-O stretch

(Phenolic/Ether)
Ar-O-C, Ar-OH [2]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of

the molecule.

Experimental Protocol:

Instrument: NMR spectrometer (e.g., 300 or 400 MHz).

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).

Procedure: A small amount of the sample is dissolved in the deuterated solvent. ¹H and ¹³C

NMR spectra are recorded at room temperature. Tetramethylsilane (TMS) is typically used as

an internal standard.

¹H NMR Data (Predicted, based on similar structures in DMSO-d₆)
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Chemical Shift

(δ, ppm)
Multiplicity Integration Assignment Reference

~11.4 - 11.1 Singlet 2H
Amide N-H

protons
[8][9]

~10.5 Singlet 1H
Phenolic O-H

proton
[8]

~8.2 Singlet 1H
Vinylic proton

(=CH)
[8]

~7.8 - 6.9 Multiplet 3H
Aromatic protons

(Ar-H)
[8]

~3.8 Singlet 3H
Methoxy protons

(-OCH₃)
[8]

¹³C NMR Data (Predicted, based on barbituric acid and substituted aromatics)

Chemical Shift (δ, ppm) Assignment Reference

~167 Carbonyl Carbons (C=O) [9]

~151 Carbonyl Carbons (C=O) [9]

~150 - 110 Aromatic & Vinylic Carbons -

~56 Methoxy Carbon (-OCH₃) -

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the

compound, further confirming its identity.

Experimental Protocol:

Instrument: Mass spectrometer with a suitable ionization source (e.g., Electrospray

Ionization - ESI).
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Procedure: The sample is dissolved in an appropriate solvent and introduced into the ion

source. The mass-to-charge ratio (m/z) of the resulting ions is measured.

m/z Value Assignment Reference

~262.06 [M]⁺ (Molecular Ion) [3][4]

Fragments
Loss of CO, OCH₃, cleavage

of the vanillylidene group
-

Data Integration and Structural Elucidation
The combination of data from these spectroscopic techniques provides conclusive evidence for

the structure of 5-Vanillylidene barbituric acid. The workflow from synthesis to final structural

confirmation is a critical process in chemical and pharmaceutical research. The confirmed

structure allows for further investigation into the compound's biological activities, which for

barbiturates can include anti-tumor, anti-cancer, and sedative properties.[1]
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Caption: Integrated workflow from analysis to potential application.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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